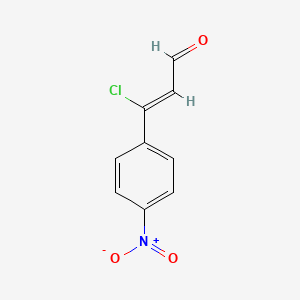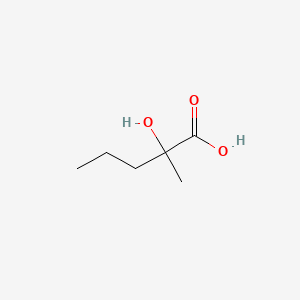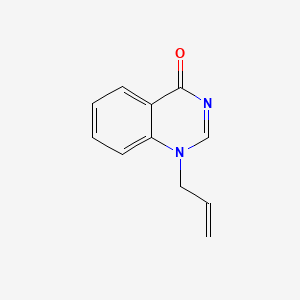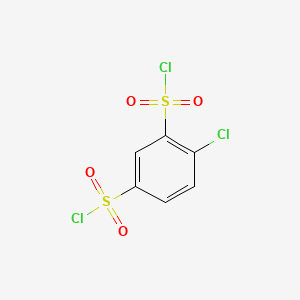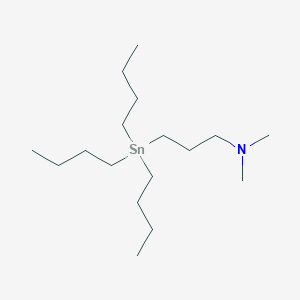
N,N-Dimethyl-3-(tributylstannyl)propan-1-amine
Descripción general
Descripción
N,N-Dimethyl-3-(tributylstannyl)propan-1-amine, also known as DMTPA, is an organotin compound that has been used in scientific research for its potential therapeutic applications. DMTPA is a derivative of the amino acid glycine and is a chelating agent that has been shown to have anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
N,N-Dimethyl-3-(tributylstannyl)propan-1-amine acts as a chelating agent by binding to metal ions such as copper and zinc, which are essential for the growth and survival of cancer cells. By chelating these metal ions, this compound disrupts the function of enzymes that are involved in DNA synthesis and repair, leading to cell death. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies and does not accumulate in the body. It has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine is its high stability and low toxicity, which makes it suitable for use in laboratory experiments. However, this compound has limited solubility in water and may require the use of organic solvents for certain experiments. Additionally, this compound may have varying effects on different cell types and may require further study to determine its efficacy in different disease models.
Direcciones Futuras
Further research is needed to fully understand the mechanisms of action of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine and its potential therapeutic applications. Future studies could investigate the efficacy of this compound in combination with other anti-cancer or anti-inflammatory agents, as well as its potential use in targeted drug delivery systems. Additionally, studies could investigate the effects of this compound on other metal ions and their role in disease progression.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(tributylstannyl)propan-1-amine has been extensively studied for its potential therapeutic applications in cancer treatment and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound also has anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of immune cells.
Propiedades
IUPAC Name |
N,N-dimethyl-3-tributylstannylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4-5H2,2-3H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJGNSRNRSNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315380 | |
| Record name | N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29346-31-4 | |
| Record name | NSC294240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

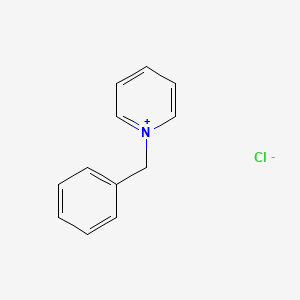
![(3aS,4S,6aR)-N-[2-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B3050797.png)

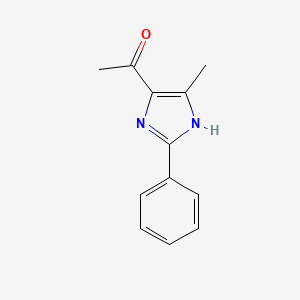
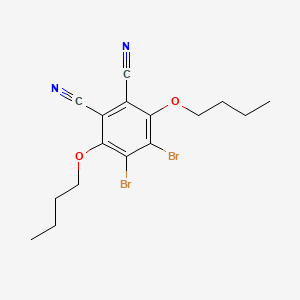
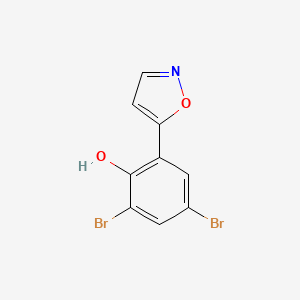
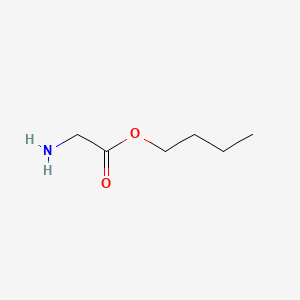
![Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-](/img/structure/B3050807.png)
